4-(3-Chlorophenoxy)piperidine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(3-chlorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKZZPLYUQTPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370677 | |

| Record name | 4-(3-Chlorophenoxy)piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65367-99-9 | |

| Record name | 4-(3-Chlorophenoxy)piperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

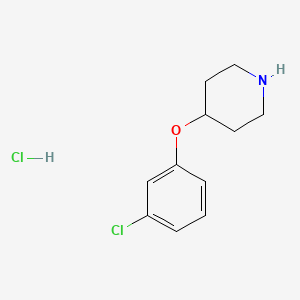

Chemical structure of 4-(3-Chlorophenoxy)piperidine hydrochloride

An In-Depth Technical Guide to the Chemical Structure and Applications of 4-(3-Chlorophenoxy)piperidine Hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes its chemical properties, synthesis, analytical characterization, and applications, with a focus on insights relevant to drug discovery and development.

Introduction and Significance

This compound is a versatile chemical building block primarily utilized in the synthesis of therapeutic agents.[1] Its structure, featuring a piperidine ring linked to a chlorophenoxy group, makes it a valuable scaffold for developing compounds that interact with biological targets, particularly within the central nervous system.[1] Researchers have effectively employed this intermediate in the development of treatments for neurological disorders, highlighting its importance in medicinal chemistry.[1] The presence of the chlorine atom on the phenoxy ring and the secondary amine of the piperidine ring provide reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is fundamental to its reactivity and utility as a pharmaceutical intermediate.

Caption: .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 65367-99-9 | [1] |

| Molecular Formula | C₁₁H₁₅Cl₂NO | [2] |

| Molecular Weight | 248.15 g/mol | [1] |

| Appearance | White to pale yellow powder | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and logical approach involves the etherification of a protected 4-hydroxypiperidine followed by deprotection and salt formation. The following protocol is a representative example based on established chemical principles for Williamson ether synthesis and amine salt formation.

Experimental Protocol: Synthesis of this compound

Step 1: N-Boc Protection of 4-Hydroxypiperidine

-

To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add triethylamine.

-

Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

-

To a solution of N-Boc-4-hydroxypiperidine in a polar aprotic solvent (e.g., dimethylformamide), add a strong base such as sodium hydride at 0°C.

-

Stir the mixture for 30 minutes to form the alkoxide.

-

Add 1-chloro-3-iodobenzene to the reaction mixture.

-

Heat the reaction to 80-100°C and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain N-Boc-4-(3-chlorophenoxy)piperidine.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the N-Boc-4-(3-chlorophenoxy)piperidine in a suitable solvent such as dioxane or diethyl ether.

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in the solvent.

-

Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

N-Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from reacting in the subsequent Williamson ether synthesis. The Boc group is stable under basic conditions and can be easily removed under acidic conditions.

-

Williamson Ether Synthesis: This is a classic and reliable method for forming ethers. The use of a strong base like sodium hydride is necessary to deprotonate the secondary alcohol of the protected 4-hydroxypiperidine, forming a nucleophilic alkoxide. A polar aprotic solvent like DMF is used to solvate the cation and increase the nucleophilicity of the alkoxide. 1-chloro-3-iodobenzene is chosen as the electrophile, with the iodine being a better leaving group than chlorine in nucleophilic aromatic substitution, although direct substitution on an unactivated aryl halide is difficult and may require a copper catalyst (Ullmann condensation). A more plausible route would be the reaction with 3-chlorophenol under Mitsunobu conditions or a Buchwald-Hartwig amination variant for ether synthesis. However, for the purpose of this guide, the Williamson ether synthesis is presented as a conceptual pathway.

-

Deprotection and Salt Formation: The Boc group is readily cleaved under acidic conditions using HCl. The use of gaseous HCl or a solution of HCl in an organic solvent allows for the simultaneous deprotection and formation of the hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.

Caption: Synthesis workflow for this compound.

Analytical Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (4H) in the range of δ 6.8-7.3 ppm. The proton on the carbon bearing the oxygen (1H) as a multiplet around δ 4.5 ppm. The protons on the carbons adjacent to the nitrogen (4H) as multiplets around δ 3.0-3.5 ppm. The remaining piperidine protons (4H) as multiplets around δ 1.8-2.2 ppm. The N-H proton signal will be broad and its chemical shift will be concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons in the range of δ 115-160 ppm. The carbon bearing the oxygen at ~δ 75 ppm. Carbons adjacent to the nitrogen at ~δ 45-50 ppm. The other piperidine carbons at ~δ 30-35 ppm. |

| FT-IR (cm⁻¹) | Broad N-H stretch from the secondary ammonium salt around 2700-3000 cm⁻¹. C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. C=C aromatic stretching around 1400-1600 cm⁻¹. C-O ether stretching around 1200-1250 cm⁻¹. C-Cl stretching around 700-800 cm⁻¹. |

| Mass Spec. (ESI-MS) | The protonated molecule [M+H]⁺ would be observed at m/z 212.0837 (for the free base C₁₁H₁₄ClNO). Characteristic fragmentation would involve cleavage of the piperidine ring and loss of the chlorophenoxy group.[3] |

Self-Validating Analytical Workflow:

A logical workflow ensures the unambiguous identification and purity assessment of the synthesized compound.

-

Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase is used to determine the purity of the sample. A single major peak indicates a high degree of purity.[1]

-

Structural Confirmation (Mass Spectrometry): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound by observing the protonated molecule [M+H]⁺.[3]

-

Detailed Structural Elucidation (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively. 2D NMR techniques such as COSY and HSQC can be used to confirm the connectivity of the atoms.

-

Functional Group Identification (FT-IR): Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence of key functional groups, such as the N-H, C-O, and C-Cl bonds.

Caption: Logical workflow for the analytical characterization of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds, particularly those targeting neurological disorders.[1]

Histamine H3 Receptor Antagonists: The histamine H3 receptor is an autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia, due to their potential to enhance cognitive function and promote wakefulness.[4] The 4-aryloxypiperidine scaffold is a common feature in many potent and selective H3 receptor antagonists.[5] this compound provides a ready-made building block for the synthesis of such compounds, where the piperidine nitrogen can be further functionalized to introduce other pharmacophoric features.[6][7]

Caption: Signaling pathway of histamine H3 receptor antagonists.

Intermediate for Cariprazine: While not definitively established in the readily available literature, the structure of 4-(3-Chlorophenoxy)piperidine suggests its potential as a precursor or intermediate in the synthesis of atypical antipsychotics like cariprazine. Cariprazine is a dopamine D₂ and D₃ receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[8][9] The synthesis of cariprazine involves the coupling of a dichlorophenylpiperazine moiety with a substituted cyclohexyl-ethylamine derivative.[10][11] The 4-aryloxypiperidine structure could potentially be modified to generate a key intermediate for such complex molecules.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for piperidine derivatives should be followed.[12][13]

-

Hazard Identification: Piperidine derivatives are often classified as harmful if swallowed and can cause skin and eye irritation or burns.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

Gelin, M., et al. (2005). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1047-1056. Retrieved from [Link]

- WO2019106490A1 - A process for the preparation of cariprazine hydrochloride. (2019). Google Patents.

- Schwartz, J. C., et al. (2000). PCT/FR99/01844. Google Patents.

- CN108586389B - Method for synthesizing Carilazine. (2020). Google Patents.

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). H3 receptor antagonist. Retrieved from [Link]

-

Request PDF. (n.d.). Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. Retrieved from [Link]

-

Aladdin Scientific Corporation. (n.d.). 4-(3-Chlorophenoxy)piperidine, HCl, min 96%, 5 grams. Retrieved from [Link]

-

Łażewska, D., et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 25(15), 3375. Retrieved from [Link]

-

Gründer, G. (2010). Cariprazine, an orally active D2/D3 receptor antagonist, for the potential treatment of schizophrenia, bipolar mania and depression. Current Opinion in Investigational Drugs, 11(7), 823-832. Retrieved from [Link]

-

Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Cariprazine, an orally active D2/D3 receptor antagonist, for the potential treatment of schizophrenia, bipolar mania and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2019106490A1 - A process for the preparation of cariprazine hydrochloride - Google Patents [patents.google.com]

- 11. CN108586389B - Method for synthesizing Carilazine - Google Patents [patents.google.com]

- 12. carlroth.com [carlroth.com]

- 13. pentachemicals.eu [pentachemicals.eu]

An In-Depth Technical Guide to 4-(3-Chlorophenoxy)piperidine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the physical, chemical, and practical properties of 4-(3-Chlorophenoxy)piperidine hydrochloride (CAS No: 65367-99-9). Designed for researchers, medicinal chemists, and professionals in drug development and organic synthesis, this document synthesizes available data with field-proven insights into the handling, characterization, and application of this versatile chemical intermediate.

Strategic Importance in Synthesis

This compound is a heterocyclic building block of significant interest in medicinal and agricultural chemistry. Its structure, featuring a piperidine ring linked via an ether to a chlorinated phenyl group, presents a valuable scaffold for generating molecular diversity. The piperidine moiety, a privileged structure in medicinal chemistry, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and provides a basic nitrogen center for salt formation or further functionalization.[1] The 3-chlorophenoxy group offers a site for potential metabolic attack or further synthetic modification, and its lipophilicity influences the overall physicochemical profile of derivative molecules.

This compound serves as a key intermediate in the synthesis of a range of more complex molecules, particularly in the development of novel therapeutics targeting neurological disorders.[2] Its stability and defined reactivity make it a reliable starting point for coupling and substitution reactions in multi-step synthetic campaigns.[2]

Physicochemical and Structural Characteristics

A clear understanding of the fundamental properties of a synthetic intermediate is critical for its effective use in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65367-99-9 | [2][3] |

| Molecular Formula | C₁₁H₁₄ClNO·HCl (or C₁₁H₁₅Cl₂NO) | [2][3] |

| Molecular Weight | 248.15 g/mol | [2] |

| Appearance | White to pale yellow powder | [2] |

| Purity | ≥96% to ≥98% (as determined by HPLC) | [2][3] |

| Storage Conditions | Recommended storage at 0-8°C | [2] |

| Predicted XlogP (for free base) | 2.6 - 2.7 | [4][5] |

Note: Experimental data for properties such as melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. As a hydrochloride salt, it is expected to exhibit good solubility in polar protic solvents like water, methanol, and ethanol.

Synthesis and Purification: A Representative Protocol

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed journals, a logical and commonly employed synthetic route would involve a Williamson ether synthesis followed by salt formation. The following protocol is a representative methodology based on standard organic chemistry principles for analogous compounds.

Synthesis Workflow

The overall synthetic strategy involves two main stages: the formation of the ether linkage and the subsequent conversion to the hydrochloride salt for improved stability and handling.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Expertise & Causality: This protocol employs a Boc-protecting group on the piperidine nitrogen. This is a crucial choice to prevent the secondary amine from acting as a nucleophile itself or causing side reactions under the basic conditions of the Williamson ether synthesis. The hydrochloride salt formation in the final step is standard practice to convert the oily or low-melting free base into a stable, crystalline solid that is easier to handle, purify, and weigh accurately.

PART A: Synthesis of tert-butyl 4-(3-chlorophenoxy)piperidine-1-carboxylate

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Cool the flask to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring. The use of NaH, a strong, non-nucleophilic base, is essential for the complete deprotonation of the phenol to form the reactive phenoxide.

-

Phenol Addition: Dissolve 3-chlorophenol (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Piperidine Addition: Dissolve 1-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure Boc-protected intermediate.

PART B: Synthesis of this compound

-

Deprotection: Dissolve the purified product from Part A in a suitable solvent such as 1,4-dioxane or methanol.

-

Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, 3-5 equivalents) dropwise with stirring at room temperature. The excess acid ensures complete removal of the Boc group and subsequent protonation of the piperidine nitrogen.

-

Precipitation: Stir the reaction mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution. The reaction can be monitored by TLC to confirm the disappearance of the starting material.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield the final product, this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. This self-validating system confirms the structure and quantifies any impurities.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is the standard for assessing the purity of this compound. While a specific monograph may not be available, a general method can be readily developed.

Methodology Rationale: A C18 column is chosen for its versatility in retaining moderately polar to non-polar compounds. A gradient elution is employed to ensure that any impurities with different polarities are effectively separated from the main analyte peak. UV detection is suitable due to the presence of the chromophoric phenyl ring.

Representative HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve an accurately weighed sample in a 50:50 mixture of water and acetonitrile.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of protons on the aromatic ring and the piperidine scaffold, with characteristic chemical shifts and splitting patterns. ¹³C NMR will show the expected number of carbon signals corresponding to the structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base [M+H]⁺.

-

Infrared (IR) Spectroscopy: Key vibrational stretches to be observed include C-O-C (ether), aromatic C=C, and N-H stretches (as the ammonium salt).

Reactivity and Handling

Chemical Stability: The hydrochloride salt is significantly more stable and less hygroscopic than its free base form, making it the preferred form for storage and handling. It should be stored in a cool, dry place away from strong oxidizing agents.[2]

Reactivity: The primary site of reactivity is the secondary amine of the piperidine ring (after deprotonation of the hydrochloride salt to the free base). This amine can act as a nucleophile in reactions such as:

-

N-Alkylation: Reaction with alkyl halides.

-

N-Acylation: Reaction with acyl chlorides or anhydrides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig or Ullmann Coupling: Reaction with aryl halides to form N-aryl piperidines.

These reactions allow for the straightforward elaboration of the core structure into a diverse library of compounds for screening and lead optimization in drug discovery programs.

Applications in Research and Development

The utility of this compound spans multiple scientific domains:

-

Pharmaceutical Development: It is a documented intermediate for pharmaceuticals targeting neurological disorders.[2] The scaffold is present in molecules designed to interact with various receptors and transporters in the central nervous system.

-

Agricultural Chemistry: The compound serves as a building block in the synthesis of novel herbicides and pesticides, where the specific substitution pattern can modulate biological activity and selectivity.[2]

-

Biochemical Research: It can be used as a starting material to synthesize probes and ligands for studying receptor binding and signaling pathways.[2]

-

Analytical Chemistry: In some contexts, it may be employed as a reference standard for the detection and quantification of related substances in complex mixtures.[2]

References

-

Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance . Royal Society of Chemistry. [Link]

-

4-(3-Chlorophenoxy)piperidine, HCl, min 96% . Aladdin Scientific. [Link]

- CN104402842A - Synthetic method of piperazidines drug intermediate.

- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS . ResearchGate. [Link]

-

Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor . PubMed. [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES . International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS . Arabian Journal of Chemistry. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES . Rasayan Journal of Chemistry. [Link]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- United States Patent 4,338,317.

-

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride . PubChem. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed. [Link]

-

4-(3-bromophenoxy)piperidine hydrochloride . PubChemLite. [Link]

-

4-(3-chlorophenoxy)piperidine . PubChemLite. [Link]

Sources

- 1. PubChemLite - 4-(3-fluorophenoxy)piperidine hydrochloride (C11H14FNO) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 5. 4-(3-Chlorophenoxy)piperidine, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 4-(3-Chlorophenoxy)piperidine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(3-Chlorophenoxy)piperidine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, and its emerging role in the development of novel therapeutics, particularly for neurological disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction and Significance

This compound has emerged as a significant intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a piperidine ring linked to a chlorophenoxy group, provides a unique combination of lipophilicity and hydrogen bonding capability, making it an attractive scaffold for targeting complex biological systems. The piperidine moiety is a prevalent feature in many approved drugs, offering a stable and synthetically tractable core. The introduction of a 3-chlorophenoxy group can significantly influence the compound's binding affinity and selectivity for various biological targets. This guide will provide the foundational knowledge necessary to effectively work with and innovate upon this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO·HCl | |

| Molecular Weight | 248.15 g/mol | |

| CAS Number | 65367-99-9 | |

| Appearance | White to pale yellow powder | |

| Purity | ≥ 98% (by HPLC) | |

| Storage Conditions | 0-8°C, store in a dry, well-ventilated place. |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. The general strategy involves the reaction of a suitable piperidine precursor with a chlorophenoxide.

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for preparing this compound.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

Disclaimer: The following protocol is a generalized procedure based on established Williamson ether synthesis methodologies and may require optimization.

Step 1: Synthesis of 4-(3-Chlorophenoxy)piperidine (Free Base)

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Add 1-bromo-3-chlorobenzene (1.1 eq.) to the reaction mixture.

-

Heat the mixture to 80-90°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(3-chlorophenoxy)piperidine.

-

Deprotect the Boc group by dissolving the crude product in a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane or ethyl acetate) and stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure to obtain the crude this compound, which can be further purified or basified to the free base for subsequent salt formation.

Step 2: Formation and Purification of the Hydrochloride Salt

-

Dissolve the crude 4-(3-Chlorophenoxy)piperidine free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ether (e.g., 2M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

Exemplary HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Note: This method is a starting point and may require optimization for baseline separation of the main peak from any impurities. For compounds lacking a strong chromophore, pre-column derivatization with a UV-active agent can be employed to enhance detection sensitivity.

Spectroscopic Analysis

Spectroscopic methods provide invaluable information about the molecular structure of this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenoxy group and the aliphatic protons of the piperidine ring. The chemical shifts will be influenced by the solvent used (e.g., DMSO-d₆ or CDCl₃).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Note: Specific spectral data for this compound is not currently available in public databases. The interpretation would be based on analogous structures and chemical shift prediction software.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

Expected Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretch (secondary amine salt) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1200 | Aryl-O-C stretch (ether) |

| 800-750 | C-Cl stretch |

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, 4-(3-Chlorophenoxy)piperidine, the expected molecular ion peak [M]⁺ would be at m/z 211/213 (due to chlorine isotopes). The hydrochloride salt will not typically show the HCl adduct in the mass spectrum under standard ESI or EI conditions.

Role in Drug Discovery and Development

This compound serves as a crucial starting material for the synthesis of compounds targeting the central nervous system (CNS). The piperidine scaffold is a key feature in many CNS-active drugs.

Potential Biological Targets

Derivatives of 4-(phenoxy)piperidine have been investigated for their activity at various receptors, including:

-

Dopamine Receptors (D₂ and D₄): Arylpiperidine derivatives are known to interact with dopamine receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease.

-

Serotonin Receptors (5-HT₂A): The 5-HT₂A receptor is a key target for atypical antipsychotics and antidepressants.

The following diagram illustrates the potential role of this compound as a precursor to multi-target CNS ligands.

Caption: Role of 4-(3-Chlorophenoxy)piperidine HCl in developing CNS-targeted ligands.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of the powder.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Toxicity Profile (General for Piperidine Hydrochlorides):

Piperidine hydrochlorides are generally considered to be toxic if swallowed and can cause skin and eye irritation. A comprehensive, specific Material Safety Data Sheet (MSDS) should be consulted before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of neurological disorders. Its straightforward synthesis and the rich pharmacology of the piperidine scaffold make it an attractive starting point for drug discovery programs. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and potential applications, offering a solid foundation for researchers and developers in the pharmaceutical sciences.

References

-

Aladdin Scientific. 4-(3-Chlorophenoxy)piperidine, HCl, min 96%, 5 grams. Available from: [Link]

-

PubChem. 4-(3-Ethylphenoxy)piperidine hydrochloride. Available from: [Link]

- Wang, W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185.

- Venugopal, N., et al. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry, 10, S3539-S3546.

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

- Páleníček, T., et al. (2016). “Selective” serotonin 5-HT2A receptor antagonists. Neuropsychopharmacology, 41(1), 359-360.

- Manjula, S. N., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193.

- Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

-

PrepChem. Synthesis of 4-(3-chlorophenoxy)piperidine. Available from: [Link]

- Herber, C., et al. (2023). Synthesis and Biological Characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ChemRxiv.

- Le-Noury, J. C., et al. (2001). Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole and related heterocyclic analogues of N-methylspiperone. Journal of Medicinal Chemistry, 44(10), 1590-1597.

- Kaczor, A. A., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO [3,4-c] PYRIDINE (II). Acta Poloniae Pharmaceutica, 62(1), 3-10.

-

ResearchGate. Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Available from: [Link]

- Czopek, A., et al. (2021). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. Inflammopharmacology, 29(5), 1537-1552.

-

Williamson Ether Synthesis. Available from: [Link]

- Herber, C., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ChemRxiv.

- Rowley, M., et al. (2001). 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603-1614.

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Available from: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

- Carl ROTH.

Unraveling the Enigmatic Mechanism of Action of 4-(3-Chlorophenoxy)piperidine Derivatives: A Technical Guide for Researchers

Introduction: The Therapeutic Potential of a Privileged Scaffold

The 4-(3-Chlorophenoxy)piperidine moiety represents a "privileged scaffold" in medicinal chemistry, a core structure that has been successfully utilized to develop a diverse array of biologically active compounds.[1] Its presence in numerous pharmaceutical agents and clinical candidates underscores its importance in drug discovery, particularly for neurological disorders.[2] This technical guide provides an in-depth exploration of the potential mechanisms of action for derivatives of this scaffold, synthesizing current understanding from structure-activity relationship (SAR) studies and pharmacological evaluations of analogous compounds. For researchers in drug development, this document aims to serve as a foundational resource for hypothesis generation and the design of robust experimental workflows to elucidate the precise biological targets and signaling pathways modulated by this promising class of molecules.

The core structure, characterized by a piperidine ring linked to a 3-chlorophenoxy group via an ether linkage at the 4-position, offers a unique combination of steric and electronic features that facilitate interactions with a variety of biological targets. The basic nitrogen of the piperidine ring is a key feature for interaction with many receptors.[3] This guide will delve into the most probable molecular targets for 4-(3-Chlorophenoxy)piperidine derivatives, including dopamine receptors, histamine receptors, cholinesterases, and sigma receptors, providing a comprehensive overview of the existing evidence and outlining experimental strategies for target validation.

I. Potential Molecular Targets and Mechanisms of Action

Based on extensive analysis of structurally related compounds, the 4-(3-Chlorophenoxy)piperidine scaffold is hypothesized to primarily interact with the following protein families:

Dopamine D4 Receptor Antagonism: A Key to Neurological and Psychiatric Therapeutics

A significant body of evidence points towards the potential for 4-(3-Chlorophenoxy)piperidine derivatives to act as potent and selective antagonists of the dopamine D4 receptor (D4R). The D4 receptor, highly expressed in the limbic system of the brain, is a well-established target for the treatment of various neuropsychiatric disorders.[4]

Structure-activity relationship studies of related 4-substituted piperidine derivatives have revealed key insights. For instance, the presence of a phenoxymethyl group on the piperidine ring has been shown to be a critical determinant for high-affinity D4R binding.[5] The 4-cyano-3-phenyl derivative, for example, demonstrated excellent binding affinity (Ki = 16.4 nM).[5] The 4,4-difluoropiperidine ether series has also been identified as conferring improved potency and selectivity for D4 over other dopamine receptor subtypes.[5] Although some of these potent compounds have shown poor microsomal stability, their high selectivity makes them valuable as research tools.[5]

The proposed mechanism involves the basic nitrogen of the piperidine ring forming a crucial salt bridge with a conserved aspartate residue in the D4R binding pocket, while the chlorophenoxy moiety likely engages in hydrophobic and aromatic interactions with key amino acid residues.[6]

Experimental Protocol: Dopamine D4 Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of 4-(3-Chlorophenoxy)piperidine derivatives for the human dopamine D4 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D4 receptor.

-

[³H]-Spiperone (a radiolabeled D4 antagonist).

-

Test compounds (4-(3-Chlorophenoxy)piperidine derivatives).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293-D4R cells.

-

In a 96-well plate, add a fixed concentration of [³H]-Spiperone.

-

Add increasing concentrations of the test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plates.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, and then add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities

| Compound | D4R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | Selectivity (D4 vs D2/D3) |

| Lead Compound 1 | 1.5 | >1000 | >1000 | >667-fold |

| Derivative A | 16.4[5] | >2000[5] | >2000[5] | >122-fold |

| Derivative B | 35[4] | - | - | - |

Signaling Pathway: Dopamine D4 Receptor Antagonism

Caption: Antagonism of the D4 receptor by the derivative blocks dopamine-mediated inhibition of adenylyl cyclase.

Histamine H3 Receptor Inverse Agonism: A Novel Approach to Cognitive Enhancement

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. Inverse agonists of the H3R are of significant interest for treating cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).[7]

Several piperidine derivatives have been identified as potent H3R inverse agonists. For example, 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649) is a potent and selective nonimidazole inverse agonist at the human H3 receptor with a Ki value of 0.16 nM.[8] This suggests that the 4-(3-Chlorophenoxy)piperidine scaffold may also confer H3R inverse agonist activity. The basic piperidine nitrogen is crucial for interacting with a key aspartate residue in the H3R, while the phenoxy moiety likely occupies a hydrophobic pocket.

Experimental Workflow: Assessing H3R Inverse Agonist Activity

Caption: A stepwise experimental workflow to characterize the H3R activity of the derivatives.

Cholinesterase Inhibition: A Potential Dual-Targeting Strategy for Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease.[9] Several studies have demonstrated that piperidine-containing compounds can effectively inhibit these enzymes. Phenoxyethyl piperidine derivatives, for instance, have shown selectivity for AChE inhibition and are thought to interact with the peripheral anionic site (PAS) of the enzyme.[10] The N-benzylpiperidine fragment, a common feature in many potent AChE inhibitors, is known to interact with the catalytic anionic site (CAS) of AChE.[9]

Given these precedents, it is plausible that 4-(3-Chlorophenoxy)piperidine derivatives could exhibit inhibitory activity against AChE and/or BuChE. The piperidine ring could anchor the molecule within the active site gorge of the enzyme, while the chlorophenoxy group could form additional interactions, potentially leading to a dual-binding site inhibition.

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

Objective: To determine the IC₅₀ values of 4-(3-Chlorophenoxy)piperidine derivatives against AChE and BuChE.

Materials:

-

Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum).

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (pH 8.0).

-

Test compounds.

-

96-well microplate reader.

Procedure:

-

In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.

-

Add the enzyme (AChE or BuChE) and pre-incubate for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.[11]

Sigma-1 Receptor Modulation: A Pathway to Neuroprotection

The sigma-1 (σ₁) receptor is an intracellular chaperone protein implicated in a variety of cellular functions, including neuroprotection, cognition, and mood.[12] Phenoxyalkylpiperidines have been identified as high-affinity ligands for the σ₁ receptor.[12] For example, N-[(4-chlorophenoxy)ethyl]piperidines have shown high affinity for the σ₁ receptor.[12] This suggests that the 4-(3-Chlorophenoxy)piperidine scaffold could also interact with this target. The precise nature of this interaction (agonist or antagonist) would need to be determined through functional assays.

II. Causality in Experimental Design: A Self-Validating Approach

The proposed experimental protocols are designed to be self-validating. For instance, a compound that shows high affinity in the D4R binding assay should subsequently demonstrate functional antagonism in a downstream signaling assay (e.g., inhibition of forskolin-stimulated cAMP accumulation). A discrepancy between binding affinity and functional activity would prompt further investigation into potential allosteric effects or interactions with other signaling pathways. This iterative process of hypothesis testing and refinement is crucial for building a robust understanding of the compound's mechanism of action.

III. Conclusion: A Roadmap for Future Research

The 4-(3-Chlorophenoxy)piperidine scaffold holds significant promise for the development of novel therapeutics for central nervous system disorders. The evidence presented in this guide strongly suggests that derivatives based on this core structure are likely to interact with dopamine D4 receptors, histamine H3 receptors, cholinesterases, and/or sigma-1 receptors. The proposed experimental workflows provide a clear and logical path for researchers to systematically investigate these potential mechanisms of action. By employing a multi-faceted approach that combines binding assays, functional assays, and downstream signaling studies, the scientific community can unlock the full therapeutic potential of this versatile chemical class.

IV. References

-

4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience. [Link]

-

Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

-

BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Medicinal Chemistry. [Link]

-

Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design. [Link]

-

Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Molecules. [Link]

-

Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

-

Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Molecules. [Link]

-

N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide (BCTC), a Novel, Orally Effective Vanilloid Receptor 1 Antagonist with Analgesic Properties. ResearchGate. [Link]

-

Aporphine Alkaloids as Ligands for Serotonin Receptors. Hilaris Publisher. [Link]

-

Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ricerca.uniba.it [ricerca.uniba.it]

Methodological & Application

Application Notes and Protocols for Reactions Involving Piperidine Hydrochloride

Introduction: The Strategic Importance of Piperidine Hydrochloride in Synthesis

The piperidine moiety is a cornerstone of modern medicinal chemistry and drug development, appearing in numerous blockbuster pharmaceuticals. Its hydrochloride salt is a common, stable, and readily available starting material. However, its protonated nature necessitates specific strategic considerations to unlock its synthetic potential. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental workflows for key transformations involving piperidine hydrochloride. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights gleaned from extensive field experience.

The central challenge in reacting piperidine hydrochloride is the protonated piperidinium ion, which is not nucleophilic. Therefore, the first and most critical step in most reactions is the in situ liberation of the free piperidine base. This is typically achieved by the addition of a suitable base to neutralize the hydrochloride. The choice of base is crucial and depends on the specific reaction conditions and the nature of the electrophile.

Core Principle: In Situ Liberation of Free Piperidine

Before diving into specific protocols, it is essential to understand the foundational step for almost all reactions starting with piperidine hydrochloride: the deprotonation of the piperidinium ion to generate the nucleophilic free piperidine.

Figure 1: General workflow for reactions starting with piperidine hydrochloride, highlighting the initial deprotonation step.

N-Acylation of Piperidine Hydrochloride

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent in many biologically active molecules. The reaction involves the acylation of the piperidine nitrogen with an acylating agent, such as an acyl chloride or anhydride.

Scientific Rationale

The Schotten-Baumann reaction conditions, which involve an acyl chloride and an aqueous base, are a classic and effective method for this transformation. The base serves two critical purposes: it neutralizes the piperidine hydrochloride to generate the free amine, and it quenches the HCl byproduct formed during the acylation reaction, preventing the reprotonation of the piperidine.

Detailed Protocol: N-Benzoylation of Piperidine Hydrochloride

Materials:

-

Piperidine hydrochloride

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, separatory funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Dissolution and Basification: In a round-bottom flask, dissolve piperidine hydrochloride (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq). Stir the mixture vigorously for 15-20 minutes at room temperature to ensure complete deprotonation.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add dichloromethane (DCM) to the flask. To the vigorously stirred biphasic mixture, add benzoyl chloride (1.1 eq) dropwise over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzoylpiperidine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if solid.

| Parameter | Typical Conditions | Rationale |

| Base | NaOH, K₂CO₃ | Strong enough to deprotonate the piperidinium ion and neutralize the HCl byproduct. |

| Solvent | DCM, Diethyl ether (in biphasic systems) | Inert solvent that dissolves the product and is immiscible with water. |

| Temperature | 0 °C to room temperature | Controls the exothermicity of the acylation reaction. |

| Stoichiometry | Acylating agent (1.1-1.2 eq), Base (2.2-2.5 eq) | A slight excess of the acylating agent ensures complete conversion. Excess base is required for both deprotonation and neutralization. |

N-Alkylation of Piperidine Hydrochloride

N-alkylation is a key reaction for introducing alkyl substituents on the piperidine nitrogen, a common strategy in drug design to modulate potency and pharmacokinetic properties.

Scientific Rationale

Direct alkylation of amines with alkyl halides can be challenging to control, often leading to over-alkylation to form quaternary ammonium salts.[1] When starting with piperidine hydrochloride, a base is essential to liberate the free amine.[1] The choice of base and reaction conditions can influence the outcome. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are often preferred as they are less likely to compete with the piperidine as a nucleophile.

Detailed Protocol: N-Benzylation of Piperidine Hydrochloride

Materials:

-

Piperidine hydrochloride

-

Benzyl bromide

-

N,N-diisopropylethylamine (DIPEA)

-

Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard inert atmosphere glassware (e.g., Schlenk line or nitrogen balloon).

Procedure:

-

Inert Atmosphere: Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: To the flask, add piperidine hydrochloride (1.0 eq), anhydrous acetonitrile (to a concentration of 0.1-0.2 M), and DIPEA (2.2 eq). Stir the suspension at room temperature for 10-15 minutes.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

-

Reaction: Stir the reaction mixture at room temperature overnight, or gently heat to 50-60 °C to accelerate the reaction if necessary. Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove the DIPEA hydrobromide salt and any remaining acidic species. Wash further with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude N-benzylpiperidine by column chromatography on silica gel.

| Parameter | Typical Conditions | Rationale |

| Base | DIPEA, K₂CO₃, Et₃N | A non-nucleophilic base is preferred to avoid competing with the piperidine.[1] |

| Solvent | MeCN, DMF | Polar aprotic solvents that can dissolve the reagents and facilitate the Sₙ2 reaction. |

| Temperature | Room temperature to 60 °C | Higher temperatures can increase the reaction rate but may also lead to side products. |

| Stoichiometry | Alkyl halide (1.1 eq), Base (2.2 eq) | A slight excess of the alkylating agent is used. Sufficient base is crucial for the reaction to proceed.[1] |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, to form carbon-carbon and carbon-nitrogen bonds, respectively. Piperidine, liberated from its hydrochloride salt, can serve as a nucleophile in these powerful transformations.

Suzuki-Miyaura Coupling: An Indirect Approach

Direct Suzuki-Miyaura coupling with piperidine hydrochloride is not a standard transformation, as this reaction typically forms C-C bonds. However, piperidine derivatives can be synthesized using this methodology. For example, a two-step procedure involving an initial Pd-catalyzed Suzuki cross-coupling of a heteroaryl bromide with a boronate ester derived from N-Boc piperidone, followed by reduction, can yield α-heteroaryl piperidines.[2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the synthesis of N-arylpiperidines.

Scientific Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated amine and regenerate the Pd(0) catalyst. A strong, non-nucleophilic base is required for the deprotonation step.

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 1-Phenylpiperidine

Materials:

-

Piperidine hydrochloride

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

-

Standard inert atmosphere glassware.

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-5 mol %), the phosphine ligand (1.1-1.2 eq relative to Pd), and NaOtBu (1.4 eq).

-

Reagent Addition: Add piperidine hydrochloride (1.2 eq) and bromobenzene (1.0 eq).

-

Solvent Addition: Evacuate and backfill the tube with argon or nitrogen (repeat 3 times). Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

| Parameter | Typical Conditions | Rationale |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand | The ligand stabilizes the Pd(0) species and facilitates the catalytic cycle. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is crucial for the deprotonation of the coordinated amine. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |

| Temperature | 80-110 °C | Elevated temperatures are typically necessary for these reactions. |

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[4] This is a highly efficient way to synthesize substituted piperidines.

Scientific Rationale

The reaction proceeds via the initial formation of an iminium ion from the condensation of the amine and the carbonyl compound, which is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and selective for the iminium ion over the carbonyl starting material.[5]

Detailed Protocol: Synthesis of 1-(Cyclohexylmethyl)piperidine

Materials:

-

Piperidine hydrochloride

-

Cyclohexanecarbaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware.

Procedure:

-

Reagent Mixture: In a round-bottom flask, suspend piperidine hydrochloride (1.0 eq) in anhydrous DCM.

-

Basification: Add triethylamine (1.1 eq) and stir for 10-15 minutes at room temperature to generate the free piperidine.[5]

-

Carbonyl Addition: Add cyclohexanecarbaldehyde (1.0 eq) and stir for 20-30 minutes to allow for iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Typical Conditions | Rationale |

| Reducing Agent | NaBH(OAc)₃ (STAB), NaBH₃CN | Mild reducing agents that selectively reduce the iminium ion. |

| Base | Et₃N, DIPEA | To neutralize the hydrochloride salt. |

| Solvent | DCM, DCE, THF | Anhydrous, non-protic solvents are preferred. |

| pH | Mildly acidic to neutral | Facilitates iminium ion formation. |

Safety and Handling

Piperidine hydrochloride is toxic if swallowed and causes skin and serious eye irritation.[5] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Wash hands thoroughly after handling.[5]

Conclusion

Piperidine hydrochloride is a versatile and cost-effective starting material for the synthesis of a wide array of N-substituted piperidines. The key to its successful use lies in the initial in situ generation of the free piperidine base. By selecting the appropriate base, solvent, and reaction conditions, a multitude of transformations, including N-acylation, N-alkylation, Buchwald-Hartwig amination, and reductive amination, can be performed efficiently. The protocols and insights provided in these application notes serve as a robust foundation for researchers to design and execute their synthetic strategies, ultimately accelerating the drug discovery and development process.

References

-

Ibrahim, T. H., et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

- DTIC. (2025). Piperidine Synthesis.

- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- Google Patents. (CN100345828C). Process for preparing N-amino piperidine hydrochloride.

- White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

-

Frontiers in Chemistry. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Available at: [Link]

-

PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

- RSC Publishing. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines.

-

Oxford Academic. Studies on the Mannich Reaction. I. On the Formation of Piperidine Derivatives (1). Available at: [Link]

- Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- PMC.

- ACS Publications. (2010). Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.1]nonanes.

- ODU Digital Commons.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- PMC. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.

- PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.

- ACS Publications. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium.

- Google Patents. (CH633264A5).

- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.

- PMC. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE.

- Google Patents. (CN102775343A). Preparation method for 1-N-BOC-4-acetyl piperidine.

- Scholars Research Library. Der Pharma Chemica.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

- ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Sciencemadness Discussion Board.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- ResearchGate.

- Benchchem.

- RSC Publishing.

- ResearchGate. Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction.

- ACS Publications. (2017).

- ACS Publications. (2010).

- MDPI.

- Organic Chemistry Portal. Suzuki Coupling.

- Organic Chemistry Portal.

- Google Patents. (CN103864674A). Method for preparing (R)-3-amino piperidine hydrochloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Identifying and minimizing side reactions in piperidine derivative synthesis

Technical Support Center: A Guide to Piperidine Derivative Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for piperidine derivative synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of countless pharmaceuticals.[1] However, its synthesis is not without challenges. Side reactions can significantly reduce yields, complicate purification, and compromise the stereochemical integrity of your target molecule.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to identify, understand, and minimize these common hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Section 1: Troubleshooting Guide by Reaction Type

This section addresses specific issues encountered during common synthetic transformations involving piperidines.

N-Alkylation Reactions

N-alkylation is a fundamental method for functionalizing the piperidine nitrogen. While seemingly straightforward, it is often plagued by a critical side reaction: over-alkylation.

Question: I am observing a significant amount of a quaternary ammonium salt as a byproduct in my N-alkylation reaction, and my yield of the desired tertiary amine is low. How can I prevent this?

Answer: The formation of a quaternary ammonium salt is a classic example of an over-alkylation side reaction.[2] This occurs when the newly formed, and often more nucleophilic, tertiary amine product reacts with another molecule of the alkylating agent faster than the starting secondary amine. The key to minimizing this is to control the relative reaction rates.

Causality & Expert Analysis: The core issue is a competition between the starting piperidine and the product for the alkylating agent. Several factors influence this competition:

-

Stoichiometry: An excess of the alkylating agent will inevitably lead to the quaternary salt.

-

Concentration: A high local concentration of the alkylating agent increases the probability of a second alkylation event on the product molecule.[2]

-

Reactivity: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing over-alkylation.

-

Base: The presence of a base to scavenge the acid byproduct (e.g., HBr, HCl) can accelerate the reaction but may also increase the rate of the second alkylation.[3]

Troubleshooting Protocol & Minimization Strategies:

-

Control Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of the piperidine starting material relative to the alkylating agent (1.0 equivalent). This ensures the alkylating agent is the limiting reagent.[2]

-

Slow Addition: Add the alkylating agent dropwise or via a syringe pump over several hours. This maintains a low, steady concentration of the electrophile, favoring mono-alkylation.[2][3]

-